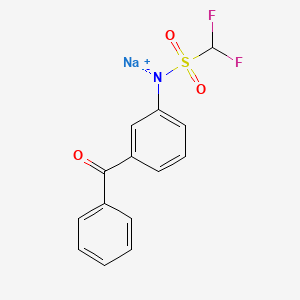

Diflumidone sodium

Übersicht

Beschreibung

Diflumidone sodium is a non-steroidal anti-inflammatory agent known for its ability to reduce inflammation and pain. It is chemically represented by the formula C14H11F2NNaO3S and has a molecular weight of 334.29 g/mol . This compound is primarily used in scientific research due to its anti-inflammatory properties.

Vorbereitungsmethoden

The synthesis of diflumidone sodium involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of fluorine atoms via halogenation reactions.

Step 3: Conversion to the sodium salt form through neutralization with sodium hydroxide.

Industrial production methods may involve optimization of these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Diflumidon-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können es in seine entsprechenden Aminderivate umwandeln.

Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Diflumidon-Natrium hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Reaktionsmechanismen und -wegen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungen.

Medizin: Erforscht auf potenzielle therapeutische Anwendungen bei der Behandlung von Entzündungszuständen.

Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und Formulierungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Diflumidon-Natrium beinhaltet die Hemmung von Cyclooxygenase-Enzymen (COX-1 und COX-2), die für die Produktion von Prostaglandinen verantwortlich sind. Prostaglandine spielen eine Schlüsselrolle bei Entzündungen und Schmerzen. Durch die Hemmung dieser Enzyme reduziert Diflumidon-Natrium die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen .

Wirkmechanismus

The mechanism of action of diflumidone sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Diflumidon-Natrium ähnelt anderen nicht-steroidalen Antirheumatika (NSAR) wie Diclofenac und Indomethacin. Es ist einzigartig in seiner spezifischen chemischen Struktur und dem Vorhandensein von Fluoratomen, was zu seinen besonderen pharmakologischen Eigenschaften beitragen kann. Ähnliche Verbindungen umfassen:

Diclofenac: Ein weiteres NSAR mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Indomethacin: Ein starkes NSAR zur Behandlung schwerer Entzündungszustände.

Ibuprofen: Ein weit verbreitetes NSAR mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.

Diflumidon-Natrium sticht durch seine spezifische molekulare Konfiguration und das Vorhandensein von Fluoratomen hervor, was seine entzündungshemmende Aktivität und Stabilität verbessern kann .

Eigenschaften

IUPAC Name |

sodium;(3-benzoylphenyl)-(difluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBBVDWXAWJQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22736-85-2 (Parent) | |

| Record name | Diflumidone sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-01-5 | |

| Record name | Diflumidone sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFLUMIDONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLB7019Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.